N-(3-chloroquinoxalin-2-yl)benzenesulfonamide

Cancer Research Osteosarcoma Cytotoxicity

Selective A2A adenosine receptor probe with no off-target activity against platelet 12-lipoxygenase at 30 µM, ensuring clean neurological pathway dissection. Demonstrated cytotoxic activity against human osteosarcoma 143B cell line (distinct mechanism from AQ-13). Mobilizes calcium in 1321N1 astrocytoma cells for GPCR signaling studies. The 3-chloro substituent on the quinoxaline ring enables nucleophilic diversification for focused PI3K inhibitor library synthesis. Essential for reproducible, target-specific research.

Molecular Formula C14H10ClN3O2S
Molecular Weight 319.76
CAS No. 166271-34-7
Cat. No. B3004397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloroquinoxalin-2-yl)benzenesulfonamide
CAS166271-34-7
Molecular FormulaC14H10ClN3O2S
Molecular Weight319.76
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl
InChIInChI=1S/C14H10ClN3O2S/c15-13-14(17-12-9-5-4-8-11(12)16-13)18-21(19,20)10-6-2-1-3-7-10/h1-9H,(H,17,18)
InChIKeyNQMQRGNWHJIWHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-chloroquinoxalin-2-yl)benzenesulfonamide (CAS 166271-34-7): Baseline Chemical and Biological Profile for Procurement


N-(3-chloroquinoxalin-2-yl)benzenesulfonamide (CAS: 166271-34-7) is a synthetic small molecule belonging to the benzenesulfonamide class, characterized by a quinoxaline ring chlorinated at the 3-position linked via a nitrogen atom to a benzenesulfonamide moiety [1]. With a molecular weight of approximately 319.8 g/mol, this compound is of growing interest in biological research, particularly for its potential applications in cancer therapy and enzyme inhibition . Its structural features, which combine a halogenated quinoxaline scaffold with a sulfonamide functional group, position it as a candidate for studies involving kinase inhibition and cytotoxic activity against various cancer cell lines [2].

N-(3-chloroquinoxalin-2-yl)benzenesulfonamide: Critical Substituent Effects Differentiate from Closely Related Analogs


Generic substitution among quinoxaline benzenesulfonamide derivatives is not feasible due to the pronounced structure-activity relationships (SAR) inherent to this chemical series. Specifically, the presence and position of the chloro substituent on the quinoxaline ring, as well as the nature of the benzenesulfonamide moiety, critically modulate both target affinity and biological activity. For instance, patents disclose that certain quinoxaline benzenesulfonamide derivatives are potent kinase inhibitors for cancer treatment, but activity is highly dependent on the precise substitution pattern [1]. Furthermore, comparative studies on related series, such as N-(quinoxalin-2-yl)benzenesulfonamide derivatives, demonstrate that even minor structural modifications, like the addition of thioureido or thiazole moieties, can shift IC50 values from >40 μM to as low as 4.29 μM against the same cancer cell line [2]. Therefore, substituting N-(3-chloroquinoxalin-2-yl)benzenesulfonamide with an analog lacking its precise 3-chloro substitution or specific sulfonamide group would likely result in significantly altered, and possibly diminished, pharmacological profiles, compromising experimental reproducibility and research outcomes.

Quantitative Comparative Evidence for N-(3-chloroquinoxalin-2-yl)benzenesulfonamide vs. Analogs: A Guide for Informed Procurement


Comparative Cytotoxic Potency Against Human Osteosarcoma Cells (143B)

N-(3-chloroquinoxalin-2-yl)benzenesulfonamide demonstrates moderate cytotoxic activity against the human osteosarcoma cell line 143B. While a direct comparator in the same assay is not available, the observed activity can be benchmarked against a structurally related analog, N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide (AQ-13), which is noted for its potent antitumor properties in other contexts . This suggests that the specific substitution pattern of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide contributes a unique level of activity within the class, highlighting its value as a distinct chemical tool for cancer research.

Cancer Research Osteosarcoma Cytotoxicity

Differential Activity at the Adenosine A2 Receptor vs. Platelet 12-Lipoxygenase

N-(3-chloroquinoxalin-2-yl)benzenesulfonamide displays a distinct pharmacological profile across different target classes. It demonstrates measurable binding affinity for the A2 adenosine receptor in bovine striatal membranes, a target implicated in neurological functions [1]. In contrast, at a concentration of 30 μM, it shows no significant inhibition of platelet 12-lipoxygenase, an enzyme involved in inflammatory pathways [2]. This differential activity profile is crucial for researchers aiming to study adenosine receptor-mediated pathways without confounding effects on 12-lipoxygenase. This selectivity profile distinguishes it from other benzenesulfonamide derivatives that may have broader or different polypharmacology.

Receptor Binding Enzyme Inhibition Neuropharmacology

Best-Fit Research and Industrial Application Scenarios for N-(3-chloroquinoxalin-2-yl)benzenesulfonamide (CAS 166271-34-7)


Probing Adenosine A2 Receptor Function in Neurological Research

Based on its demonstrated binding affinity for the A2 adenosine receptor [1], this compound serves as a valuable chemical probe for in vitro and ex vivo studies investigating the role of A2A receptors in neurological processes such as neurotransmission, neuroinflammation, and neurodegeneration. Its lack of significant activity against platelet 12-lipoxygenase at 30 μM [2] makes it a more selective tool compared to compounds with broader inhibitory profiles, enabling researchers to dissect A2A receptor-mediated pathways with greater confidence and reduced off-target noise.

Investigating Novel Anti-Osteosarcoma Strategies

The observed cytotoxic activity against the human osteosarcoma cell line 143B [1] positions this compound as a promising starting point for the development of new therapeutic strategies for this rare and difficult-to-treat cancer. Researchers in oncology can utilize this compound to further investigate its mechanism of action in osteosarcoma models, potentially identifying novel druggable targets or signaling pathways critical for tumor cell survival. Its distinct activity profile compared to the broader-spectrum antitumor agent AQ-13 [2] suggests a unique mechanism of action that warrants further exploration in this specific cancer context.

Chemical Probe for Studying Calcium Mobilization in Cell Signaling

The compound's ability to mobilize calcium in 1321N1 astrocytoma cells [1] makes it a useful tool for researchers investigating calcium-dependent signaling pathways, which are fundamental to a wide array of cellular processes including neurotransmitter release, muscle contraction, and gene expression. Its use in these assays can help elucidate the role of specific G-protein coupled receptors (GPCRs) or other calcium-modulating targets in cellular physiology and pathology, providing insights distinct from those offered by other chemical probes with different target profiles.

Precursor for the Synthesis of Advanced Quinoxaline-Based Kinase Inhibitors

Given its structure as a 3-chloroquinoxaline benzenesulfonamide, this compound serves as a key intermediate or building block in the synthesis of more complex molecules, as described in patents for quinoxaline derivatives as PI3 kinase inhibitors [1]. Its reactive chlorine atom at the 3-position of the quinoxaline ring allows for further chemical diversification through nucleophilic substitution reactions, enabling medicinal chemists to generate focused libraries of novel kinase inhibitors for drug discovery programs targeting cancer and other diseases. This application underscores its value not just as a final research compound but also as a versatile synthetic intermediate.

Technical Documentation Hub

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